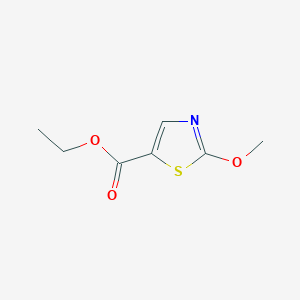
Carbanilic acid, 3,4,5-trichloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is a chemical compound with the molecular formula C9H8Cl3NO2. It is an ester derivative of carbanilic acid, where the carbanilic acid is substituted with three chlorine atoms at the 3, 4, and 5 positions and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 3,4,5-trichloro-, ethyl ester typically involves the esterification of 3,4,5-trichlorocarbanilic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 3,4,5-trichloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Hydrolysis: 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Carbanilic acid, 3,4,5-trichloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbanilic acid, 3,4,5-trichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity and ability to form strong interactions with these targets. The ester group allows for easy hydrolysis, releasing the active carbanilic acid derivative, which can then exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbanilic acid, 3-chloro-, ethyl ester
- Carbanilic acid, 4-chloro-, ethyl ester
- Carbanilic acid, 3,5-dichloro-, ethyl ester
Uniqueness
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
99847-82-2 |
|---|---|
Fórmula molecular |
C9H8Cl3NO2 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
ethyl N-(3,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)13-5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3,(H,13,14) |
Clave InChI |
OIPWNSFYNJHTRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


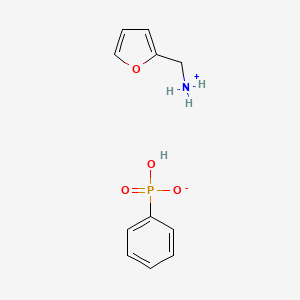
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)

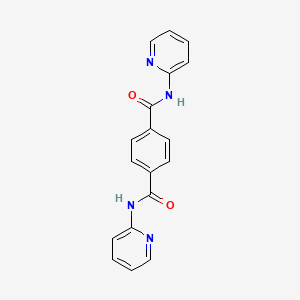
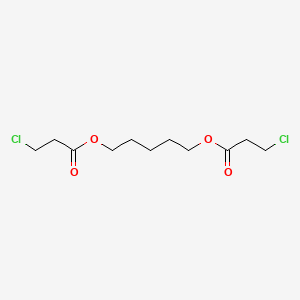
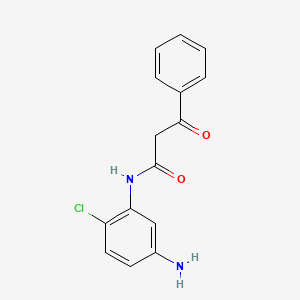
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
